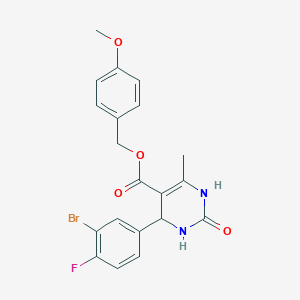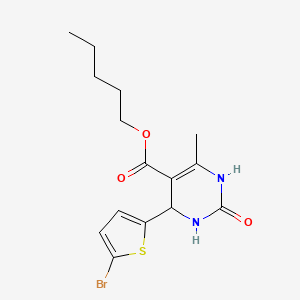![molecular formula C16H14N2O5S B11635564 Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートは、ベンゾジオキソール類に属する複雑な有機化合物です。 これらの化合物は、ベンゼン環にジオキソール環が縮合した構造を特徴としており、ジオキソール環は、2つの酸素原子と3つの炭素原子を含む5員環です
準備方法
合成経路と反応条件
メチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートの合成は、一般的に、容易に入手可能な前駆体から出発する複数段階の反応を伴います。 一般的な方法の1つは、3,4-(メチレンジオキシ)フェニル酢酸をシュウ酸クロリドとメタノール中でエステル化して対応するエステルを生成することです 。この中間体は、その後、求核置換反応や環化反応などのさらなる反応を行い、最終生成物を生成します。
工業的生産方法
この化合物の工業的生産方法には、同様の合成経路が用いられる場合がありますが、大規模生産に合わせて最適化されています。これには、反応条件をより適切に制御し、収率を向上させることができる連続フローリアクターの使用が含まれます。また、再結晶やクロマトグラフィーなどの精製工程も用いられており、最終生成物の純度が確保されます。
化学反応解析
反応の種類
メチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、1つの官能基を別の官能基で置換することを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。
一般的な試薬と条件
これらの反応は、一般的に、温度制御、不活性雰囲気、触媒の使用などの特定の条件を必要とします。たとえば、酸化反応は、高温と強酸化剤の存在を必要とする場合がありますが、還元反応は、低温と強還元剤の使用を必要とする場合があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、この化合物の酸化によりカルボン酸やケトンが生成される場合がありますが、還元によりアルコールやアミンが生成される場合があります。
化学反応の分析
Types of Reactions
Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as temperature control, inert atmosphere, and the use of catalysts. For example, oxidation reactions may require elevated temperatures and the presence of a strong oxidizing agent, while reduction reactions may require low temperatures and the use of a strong reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
メチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートは、以下を含む科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: これは、酵素阻害や受容体結合などの潜在的な生物活性について研究されています。
医学: これは、抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。
作用機序
メチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートの作用機序は、特定の分子標的および経路との相互作用を伴います。 たとえば、これは、活性部位に結合することによって特定の酵素を阻害するか、または特定の結合部位と相互作用することによって受容体活性を調節する可能性があります 。これらの相互作用は、細胞増殖の阻害やアポトーシスの誘導など、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
メチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートは、以下のような他の類似の化合物と比較することができます。
- メチル {[3-(1,3-ベンゾジオキソール-5-イル)-4-オキソ-6-プロピル-2-(トリフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテート
- 2-(1,3-ベンゾジオキソール-5-イル)-5-[(3-フルオロ-4-メトキシベンジル)スルファニル]-1,3,4-オキサジアゾール
- N-メチル-1-(1,3-ベンゾジオキソール-5-イル)-2-ブタンアミン
これらの化合物は構造的な類似性を共有していますが、官能基と全体的な分子構造が異なります。メチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートの独特の特性、たとえばシアノ基やスルファニル基の存在は、その独自の化学的および生物学的特性に貢献しています。
類似化合物との比較
Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
- Methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique features of this compound, such as the presence of the cyano and sulfanyl groups, contribute to its distinct chemical and biological properties.
特性
分子式 |
C16H14N2O5S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
methyl 2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H14N2O5S/c1-21-15(20)7-24-16-11(6-17)10(5-14(19)18-16)9-2-3-12-13(4-9)23-8-22-12/h2-4,10H,5,7-8H2,1H3,(H,18,19) |
InChIキー |
GOHSLRHFFHURLM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1=C(C(CC(=O)N1)C2=CC3=C(C=C2)OCO3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)

![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)

![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)

![6-Amino-3-(methoxymethyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635553.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

